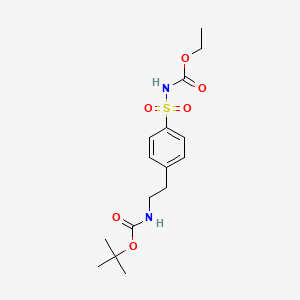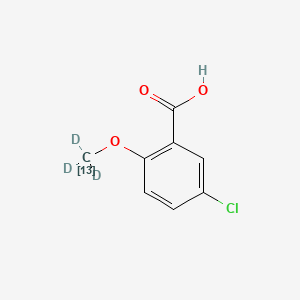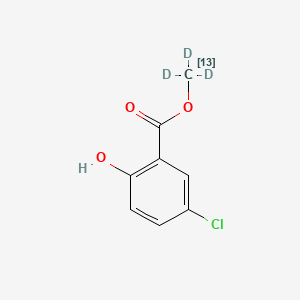![molecular formula C26H25NO3 B584490 Acide 5-[3-(4-éthylnaphtalène-1-carbonyl)indol-1-yl]pentanoïque CAS No. 1427521-36-5](/img/structure/B584490.png)
Acide 5-[3-(4-éthylnaphtalène-1-carbonyl)indol-1-yl]pentanoïque
Vue d'ensemble
Description
Le métabolite de l'acide N-pentanoïque du JWH 210 est un composé chimique qui est un métabolite du JWH 210, un cannabinoïde synthétique. Ce composé est principalement utilisé comme étalon de référence analytique et est détectable dans l'urine. Il est structurellement apparenté à d'autres cannabinoïdes synthétiques et fait partie de la famille des naphtoylindoles .
Applications De Recherche Scientifique
JWH 210 N-pentanoic acid metabolite is used in various scientific research applications, including:
Analytical Chemistry: It serves as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Pharmacology: Research on the pharmacokinetics and metabolism of synthetic cannabinoids often involves studying their metabolites.
Toxicology: Understanding the metabolic pathways and potential toxicity of synthetic cannabinoids is crucial for assessing their safety
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid may interact with its targets, leading to changes that contribute to its biological activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La préparation du métabolite de l'acide N-pentanoïque du JWH 210 implique le métabolisme du JWH 210. Le JWH 210 lui-même est synthétisé par une série de réactions chimiques impliquant la condensation du chlorure de 4-éthyl-1-naphthoyle avec le 1-pentylindole. Le composé résultant subit d'autres processus métaboliques dans le foie, conduisant à la formation du métabolite de l'acide N-pentanoïque du JWH 210 .
Méthodes de production industrielle
la synthèse de son composé parent, le JWH 210, implique des techniques de synthèse organique standard, qui peuvent être mises à l'échelle pour une production industrielle si nécessaire .
Analyse Des Réactions Chimiques
Types de réactions
Le métabolite de l'acide N-pentanoïque du JWH 210 subit diverses réactions chimiques, notamment :
Oxydation : La principale voie métabolique implique l'oxydation de la chaîne latérale pentyle pour former le groupe acide carboxylique.
Hydroxylation : L'hydroxylation du cycle naphtoyle et de la chaîne latérale pentyle peut également se produire.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Hydroxylation : Les réactions d'hydroxylation impliquent généralement des enzymes telles que le cytochrome P450 dans les systèmes biologiques.
Principaux produits formés
Le principal produit formé par l'oxydation du JWH 210 est le métabolite de l'acide N-pentanoïque du JWH 210. L'hydroxylation peut conduire à la formation de métabolites hydroxylés, tels que le métabolite N-(4-hydroxypentyl) du JWH 210 et le métabolite N-(5-hydroxypentyl) du JWH 210 .
Applications de la recherche scientifique
Le métabolite de l'acide N-pentanoïque du JWH 210 est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie analytique : Il sert d'étalon de référence pour la détection et la quantification des cannabinoïdes synthétiques dans les échantillons biologiques.
Pharmacologie : La recherche sur la pharmacocinétique et le métabolisme des cannabinoïdes synthétiques implique souvent l'étude de leurs métabolites.
Toxicologie : Comprendre les voies métaboliques et la toxicité potentielle des cannabinoïdes synthétiques est crucial pour évaluer leur sécurité
Mécanisme d'action
Le mécanisme d'action du métabolite de l'acide N-pentanoïque du JWH 210 n'est pas bien caractérisé. étant un métabolite du JWH 210, il est susceptible d'interagir avec les récepteurs cannabinoïdes (CB1 et CB2) dans l'organisme. Le JWH 210 lui-même agit comme un agoniste puissant à ces récepteurs, conduisant à divers effets pharmacologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- Métabolite de l'acide N-pentanoïque du JWH 018
- Métabolite de l'acide N-pentanoïque du JWH 073
- Métabolite de l'acide N-pentanoïque du JWH 250
- Métabolite de l'acide N-pentanoïque de l'AM2201
Unicité
Le métabolite de l'acide N-pentanoïque du JWH 210 est unique en raison de sa structure spécifique et de sa voie métabolique. Il a une affinité de liaison plus élevée pour les récepteurs cannabinoïdes par rapport à certains autres cannabinoïdes synthétiques, ce qui en fait un composé précieux à des fins de recherche .
Propriétés
IUPAC Name |
5-[3-(4-ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-2-18-14-15-22(20-10-4-3-9-19(18)20)26(30)23-17-27(16-8-7-13-25(28)29)24-12-6-5-11-21(23)24/h3-6,9-12,14-15,17H,2,7-8,13,16H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGSQKIUCYVUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017850 | |
| Record name | JWH-210 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-36-5 | |
| Record name | JWH-210 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584410.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)





![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)


![1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea](/img/structure/B584430.png)
